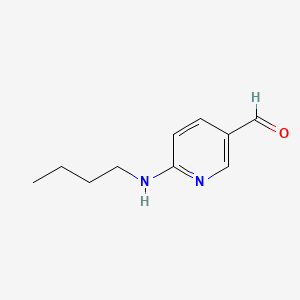

6-(Butylamino)nicotinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Butylamino)nicotinaldehyde is a chemical compound with the molecular formula C10H14N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .

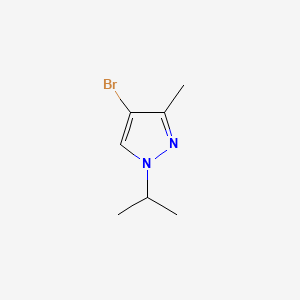

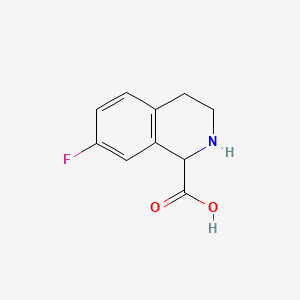

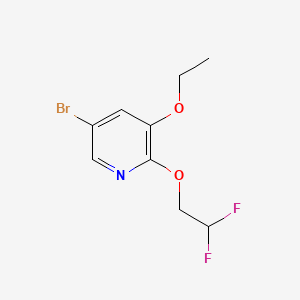

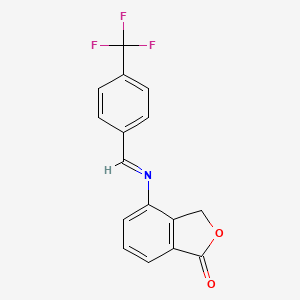

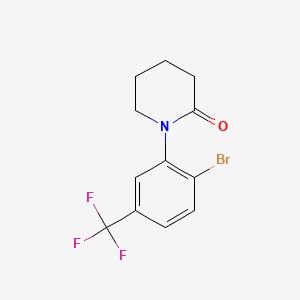

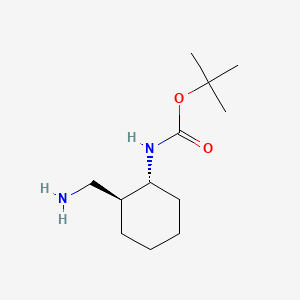

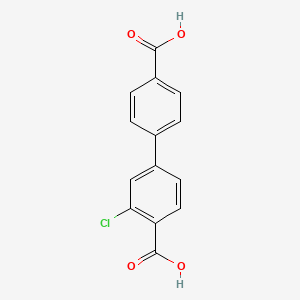

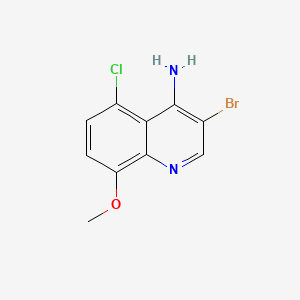

Molecular Structure Analysis

The molecular structure of 6-(Butylamino)nicotinaldehyde consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 178.231 Da .Mécanisme D'action

Target of Action

The primary target of 6-(Butylamino)nicotinaldehyde is inositol monophosphatase . This enzyme is widely recognized as the therapeutic target for inhibition by lithium ion in the treatment of bipolar disorder .

Mode of Action

6-(Butylamino)nicotinaldehyde interacts with its target, inositol monophosphatase, in a unique way. It acts as an uncompetitive inhibitor when acting alone, but displays non-competitive inhibition in the presence of inorganic phosphate . This compound represents a new lead in the search for a viable replacement for lithium ion therapy .

Biochemical Pathways

Given its target, it is likely involved in the regulation ofinositol signaling pathways . Inositol monophosphatase plays a crucial role in the phosphatidylinositol signaling pathway, which is involved in various cellular processes, including cell growth and differentiation, gene expression, and neurotransmitter synthesis and release .

Pharmacokinetics

The compound’s molecular weight of178.23 Da suggests that it may have favorable absorption and distribution characteristics, as small molecules are generally well-absorbed and can penetrate tissues effectively.

Result of Action

Its inhibitory action on inositol monophosphatase suggests that it may alter inositol signaling within cells . This could potentially affect a range of cellular processes, including cell growth and differentiation, gene expression, and neurotransmitter synthesis and release .

Safety and Hazards

Propriétés

IUPAC Name |

6-(butylamino)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-3-6-11-10-5-4-9(8-13)7-12-10/h4-5,7-8H,2-3,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNQVXVCCKYTFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857015 |

Source

|

| Record name | 6-(Butylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Butylamino)nicotinaldehyde | |

CAS RN |

1292369-52-8 |

Source

|

| Record name | 6-(Butylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)

![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B571974.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B571979.png)